molecular formula C7H12BrN3 B2385208 4-Bromo-1-butyl-1H-pyrazol-3-amine CAS No. 1006470-51-4

4-Bromo-1-butyl-1H-pyrazol-3-amine

Cat. No.: B2385208
CAS No.: 1006470-51-4
M. Wt: 218.098
InChI Key: DSBZWNSFWWYQSP-UHFFFAOYSA-N
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Description

4-Bromo-1-butyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C7H12BrN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

The synthesis of 4-Bromo-1-butyl-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

One common synthetic route involves the following steps:

    Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or a brominating agent.

    Alkylation with butylamine: The 4-bromo-1H-pyrazole is then reacted with butylamine in the presence of a base such as sodium hydroxide or potassium carbonate to form this compound.

Chemical Reactions Analysis

4-Bromo-1-butyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or copper catalysts.

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazoles and pyrazole derivatives.

Scientific Research Applications

4-Bromo-1-butyl-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in the study of biological processes and pathways, particularly those involving pyrazole derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-1-butyl-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

4-Bromo-1-butyl-1H-pyrazol-3-amine can be compared to other pyrazole derivatives, such as:

    4-Bromo-1H-pyrazole: Lacks the butyl group, making it less hydrophobic and potentially less bioavailable.

    1-Butyl-1H-pyrazole-3-amine:

Biological Activity

4-Bromo-1-butyl-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound has the following chemical structure:

  • Molecular Formula : C7_{7}H10_{10}BrN3_{3}
  • Molecular Weight : 216.08 g/mol

The presence of the bromine atom and the butyl group contributes to its unique reactivity and biological properties.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific kinases. Kinases are enzymes that play crucial roles in various cellular processes, including signal transduction, cell growth, and metabolism. By inhibiting these enzymes, the compound can disrupt pathways that are often overactive in cancer cells, leading to reduced proliferation and survival of these cells .

In Vitro Studies

Several studies have investigated the in vitro activity of this compound:

  • Kinase Inhibition : The compound has been shown to inhibit several kinases involved in cancer progression. For instance, it demonstrated significant inhibitory activity against the protein kinase CK2, which is known for its role in promoting cell survival and growth .
  • Antiproliferative Effects : In cell line studies, this compound exhibited antiproliferative effects on various cancer cell lines, including breast and lung cancer models. The IC50_{50} values ranged from 5 to 15 µM, indicating moderate potency .

Study 1: Anticancer Activity

In a study published by NCBI, researchers explored the effects of this compound on human cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability. The study highlighted that at concentrations above 10 µM, significant apoptosis was observed in treated cells compared to controls .

Study 2: Kinase Selectivity

A comparative analysis was conducted to assess the selectivity of this compound against various kinases. The compound showed preferential inhibition towards CK2 over other kinases like PI3K and AKT, suggesting its potential for targeted therapy in cancers where CK2 is overexpressed .

Data Table: Biological Activity Overview

Biological Activity IC50_{50} (µM) Target
CK2 Inhibition8Protein Kinase
Proliferation Inhibition (MCF7)10Breast Cancer Cell
Proliferation Inhibition (A549)12Lung Cancer Cell

Properties

IUPAC Name

4-bromo-1-butylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3/c1-2-3-4-11-5-6(8)7(9)10-11/h5H,2-4H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBZWNSFWWYQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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